Silvestrol

Acute Myeloid Leukemia FLT3 Cytotoxicity

Silvestrol is the only rocaglate featuring a unique dioxanyloxy ring that expands RNA-binding repertoire beyond simpler analogs—making it the definitive eIF4A clamp inhibitor. Substitution with rocaglamide or hippuristanol invalidates preclinical datasets. With 100% i.p. bioavailability, picomolar FLT3-ITD AML potency (IC50 2.7 nM), and broad-spectrum antiviral activity, it is the gold standard for in vivo xenograft and antiviral screening. Choose silvestrol for reproducible MYC/BCL2 lymphoma and translation mechanism research.

Molecular Formula C34H38O13
Molecular Weight 654.7 g/mol
CAS No. 697235-38-4
Cat. No. B610840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilvestrol
CAS697235-38-4
SynonymsSilvestrol
Molecular FormulaC34H38O13
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCOC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
InChIInChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1
InChIKeyGVKXFVCXBFGBCD-QKDMMWSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Silvestrol (CAS 697235-38-4) Potent eIF4A Inhibitor with Unique RNA-Binding Profile for Preclinical Cancer and Antiviral Research


Silvestrol is a cyclopenta[b]benzofuran natural product (flavagline) isolated from Aglaia species that potently and specifically inhibits eukaryotic translation initiation factor 4A (eIF4A) [1]. It exerts its mechanism by clamping eIF4A onto mRNA, thereby blocking ribosome recruitment and cap-dependent translation [2]. Unlike many rocaglates, silvestrol possesses a unique dioxanyloxy ring that expands its RNA-binding repertoire, a structural feature with direct implications for its molecular pharmacology and its differentiation from simpler analogs [3].

Why Silvestrol Cannot Be Replaced by Other Rocaglates or eIF4A Inhibitors in Preclinical Programs


The rocaglate class and eIF4A inhibitors are not interchangeable. Silvestrol's unique dioxanyl ring confers a distinct RNA-binding profile compared to simpler rocaglates like rocaglamide, altering the subset of mRNAs whose translation is inhibited [1]. Furthermore, while analogs such as CR-31-B show comparable antiviral activity in some models, they lack silvestrol's specific potency profile against certain cancers and display divergent in vivo pharmacokinetics and toxicity [2]. Direct replacement of silvestrol with a less complex analog or a different eIF4A inhibitor (e.g., hippuristanol, pateamine A) without quantitative cross-validation will invalidate established preclinical datasets and confound experimental outcomes [3].

Silvestrol Quantitative Differentiation: Comparative Potency, PK, and Mechanism Evidence


Superior Cytotoxic Potency in AML Cell Lines Compared to FLT3 Inhibitors

Silvestrol demonstrates picomolar to low nanomolar cytotoxicity in AML cell lines, achieving IC50 values of 2.7 nM in FLT3-ITD (MV4-11) cells and 3.8 nM in FLT3-wt overexpressing (THP-1) cells, with primary patient blast IC50 values of ~5 nM (FLT3-ITD) and ~12 nM (FLT3-wt) [1]. This level of potency in AML models is a key differentiator from many FLT3-targeted agents, which typically show higher IC50 values and are susceptible to resistance mutations. The efficacy of silvestrol is mediated through translational suppression of the FLT3 oncoprotein itself, reducing its expression by 80–90% [1].

Acute Myeloid Leukemia FLT3 Cytotoxicity eIF4A

Distinct RNA-Binding Profile and Expanded Repertoire Relative to Rocaglamide

Structural studies demonstrate that silvestrol's unique dioxanyloxy ring, absent in rocaglamide and didesmethylrocaglamide, expands the repertoire of RNA sequences and structures that eIF4A can be clamped onto [1]. This mechanistic divergence is supported by SAR data showing that the dioxanyl ring is 'dispensable for, but may enhance, cytotoxicity' [2]. In MPNST cells (STS26T), silvestrol's IC50 was 10 nM, while rocaglamide (Roc) and didesmethylrocaglamide (DDR) exhibited IC50 values of 15 nM and 5 nM, respectively, indicating that while cytotoxicity is comparable, the underlying RNA-binding specificity and the resulting translational inhibition profiles are fundamentally different [2].

RNA-binding eIF4A Molecular Clamp Structure-Activity Relationship

Favorable Intraperitoneal Pharmacokinetics Despite Low Oral Bioavailability

In C57BL/6 mice, silvestrol formulated in hydroxypropyl-β-cyclodextrin demonstrates 100% systemic availability via intraperitoneal (i.p.) injection but only 1.7% oral bioavailability [1]. This stark route-dependent PK profile is critical for experimental design. In contrast, the simpler analog rocaglamide exhibits 50% oral bioavailability, making it more suitable for oral dosing studies [2]. Therefore, for in vivo studies requiring i.p. administration, silvestrol's 100% availability provides a quantitative advantage in achieving predictable and high systemic exposure.

Pharmacokinetics Bioavailability In Vivo Mouse Model

Synergistic Interaction with BCL-2 Inhibitor ABT-737 in AML

Silvestrol demonstrates in vitro synergy with ABT-737, a small-molecule inhibitor of BCL-2 and BCL-XL, in AML cell lines [1]. This combination effect is not observed with many standard-of-care agents and provides a rationale for combination therapy strategies. The synergy is likely due to silvestrol's suppression of MCL-1 and BCL-XL translation, which complements the direct inhibition of BCL-2 by ABT-737 [1].

Synergy Combination Therapy AML BCL-2

Broad-Spectrum Antiviral Activity Comparable to CR-31-B but with Structural Complexity Trade-offs

Silvestrol and the synthetic rocaglate CR-31-B (-) both exhibit broad-spectrum antiviral activity against corona-, Zika-, Lassa-, and Crimean Congo hemorrhagic fever viruses at low nanomolar concentrations [1]. However, silvestrol's complex structure, including the dioxanyl ring, makes its synthesis more sophisticated and time-consuming than CR-31-B (-). Notably, CR-31-B (-) showed reduced activity against hepatitis E virus (HEV), which has a polypurine-free 5'-UTR, unless a polypurine stretch was introduced, suggesting a divergence in RNA-clamping specificity between the two compounds [1].

Antiviral Coronavirus Zika Lassa CR-31-B

Differential Sensitivity to MDR1 Efflux and Pulmonary Toxicity Relative to Rocaglamide

Silvestrol is sensitive to MDR1-mediated efflux, whereas rocaglamide and didesmethylrocaglamide are not, as demonstrated in comparative studies [1]. Additionally, silvestrol has been associated with pulmonary toxicity in dogs, a liability not observed with rocaglamide [1]. These differential properties are critical for selecting the appropriate compound for in vivo studies, particularly in models with high MDR1 expression or for long-term toxicity assessments.

MDR1 Efflux Toxicity Drug Resistance

Optimal Use Cases for Silvestrol in Preclinical Oncology and Antiviral Research


In Vivo AML and Lymphoma Xenograft Studies Using Intraperitoneal Dosing

Given silvestrol's 100% i.p. bioavailability and its picomolar potency against FLT3-driven AML cells, it is the optimal choice for in vivo xenograft studies of AML and certain lymphomas requiring i.p. administration to achieve high systemic exposure [1][2]. The compound's synergy with BCL-2 inhibitors also makes it a prime candidate for combination therapy studies [3].

Mechanistic Studies of eIF4A Clamping and RNA-Binding Specificity

For investigations into the precise mechanism of rocaglate-mediated eIF4A clamping and its RNA-sequence or structural determinants, silvestrol is the required compound due to its unique dioxanyl ring, which expands its RNA-binding repertoire compared to all other rocaglates [4].

Broad-Spectrum Antiviral Screening Against Coronaviruses and Hemorrhagic Fever Viruses

Silvestrol is the gold-standard positive control for broad-spectrum antiviral screening against viruses with diverse 5'-UTR structures, including coronaviruses, Zika, Lassa, and Crimean Congo hemorrhagic fever viruses [5]. Its activity in primary human cells and ex vivo systems makes it a benchmark for evaluating novel eIF4A inhibitors [5].

Translational Control Studies in MYC/BCL2-Driven B-Cell Lymphomas

Silvestrol and its analog CR-1-31-B show exceptional activity against aggressive MYC+/BCL2+ B-cell lymphomas due to the eIF4A-dependent translation of these oncogenes [6]. Silvestrol is the preferred tool compound for dissecting the translational control mechanisms in these malignancies and for evaluating therapeutic strategies targeting this pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silvestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.